Product packaging for 2-Cyclobutylprop-2-enoic acid(Cat. No.:CAS No. 42809-55-2)

2-Cyclobutylprop-2-enoic acid

Cat. No.: B2977803
CAS No.: 42809-55-2
M. Wt: 126.155
InChI Key: YMHGHROEOJJYIT-UHFFFAOYSA-N
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Description

Significance and Role of α,β-Unsaturated Carboxylic Acids in Organic Chemistry

α,β-Unsaturated carboxylic acids are a highly important class of compounds in organic chemistry due to their versatile reactivity. The conjugated system of the carbon-carbon double bond and the carbonyl group of the carboxylic acid allows for a variety of chemical transformations. These compounds can undergo reactions at the double bond, such as additions, or at the carboxylic acid group, like esterification. They serve as valuable building blocks in the synthesis of more complex molecules. For instance, they are precursors in the production of polymers, pharmaceuticals, and agrochemicals. Their ability to participate in reactions like the Michael addition makes them fundamental in forming new carbon-carbon bonds.

Historical Overview of Research on Cyclobutyl-Containing Compounds and Acrylic Acid Derivatives

The study of acrylic acid and its derivatives has a long history, dating back to the 19th century. These compounds quickly became important as monomers for the production of polyacrylate polymers, which have found widespread use in plastics, adhesives, and textiles. The development of methods to synthesize and polymerize acrylic acid derivatives was a major focus of industrial and academic research throughout the 20th century.

Research into cyclobutyl-containing compounds has its own distinct history. The synthesis of molecules containing a cyclobutane (B1203170) ring was historically challenging due to the ring strain of the four-membered ring. Early methods were often inefficient. However, advances in synthetic methodologies, such as photochemical [2+2] cycloadditions and ring-closing metathesis, have made cyclobutane-containing molecules more accessible. researchgate.net These compounds are of interest because the cyclobutyl group can impart unique conformational constraints and physicochemical properties to a molecule. The intersection of these two areas of research, in the form of molecules like 2-Cyclobutylprop-2-enoic acid, represents a more recent area of chemical exploration.

Contemporary Research Challenges and Opportunities for this compound

Specific contemporary research on this compound is not widely published. However, the challenges and opportunities for this compound can be inferred from the broader context of related molecules. A significant challenge lies in the development of efficient and stereoselective synthetic routes to produce the compound. The creation of either the cis or trans isomer with high purity can be a complex synthetic problem.

The opportunities for this compound and its derivatives are likely to be in the fields of materials science and medicinal chemistry. The incorporation of the cyclobutyl group could lead to the development of new polymers with tailored thermal or mechanical properties. In medicinal chemistry, a related isomer, (2E)-3-Cyclobutylprop-2-enoic acid, is used in the preparation of dual agonists for peroxisome proliferator-activated receptors α/γ, which have potential applications in the treatment of metabolic diseases. chemicalbook.com This suggests that this compound could also serve as a valuable intermediate or building block in the synthesis of biologically active compounds. Further research could explore its potential as a monomer in polymerization reactions or as a scaffold in the design of new therapeutic agents.

Below are interactive data tables with predicted and known properties of this compound and a related compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
CAS Number 42809-55-2
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Boiling Point 249.3±9.0 °C (Predicted) chemicalbook.com
Density 1.242±0.06 g/cm³ (Predicted) chemicalbook.com

Table 2: Properties of (2E)-3-Cyclobutyl-2-propenoic Acid

PropertyValue
CAS Number 1355450-70-2 chemicalbook.comlgcstandards.com
Molecular Formula C₇H₁₀O₂ chemicalbook.comlgcstandards.com
Molecular Weight 126.15 g/mol chemicalbook.comlgcstandards.com
IUPAC Name (E)-3-cyclobutylprop-2-enoic acid lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B2977803 2-Cyclobutylprop-2-enoic acid CAS No. 42809-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(7(8)9)6-3-2-4-6/h6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHGHROEOJJYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclobutylprop 2 Enoic Acid and Its Key Derivatives

Direct Synthesis Routes to 2-Cyclobutylprop-2-enoic Acid

Direct synthetic pathways to this compound are not prominently described in scientific literature. However, analogous syntheses of α,β-unsaturated carboxylic acids suggest that a plausible route could involve a Knoevenagel-Doebner condensation. This approach would entail the reaction of cyclobutanecarboxaldehyde (B128957) with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine. The reaction proceeds through a condensation reaction followed by decarboxylation to yield the desired α,β-unsaturated acid.

Another potential, though less direct, route could be the hydrolysis of a corresponding ester, such as an alkyl 2-cyclobutylprop-2-enoate. This would first require the synthesis of the ester, which can be achieved through several methods as detailed in the following sections.

Synthesis of Alkyl 2-Cyclobutylprop-2-enoates

The synthesis of alkyl 2-cyclobutylprop-2-enoates, key derivatives of this compound, can be accomplished through several well-established organic reactions. These esters serve as important intermediates and can be readily converted to the parent carboxylic acid if desired.

Esterification Reactions and Mechanistic Considerations

The most direct method for the synthesis of alkyl 2-cyclobutylprop-2-enoates is the esterification of this compound. The Fischer-Speier esterification is a classic example, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Alternative esterification methods include reacting the carboxylate salt of this compound with an alkyl halide or using coupling agents to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions.

Alternative Synthetic Pathways for Ester Precursors

Given the potential challenges in the direct synthesis of the parent acid, alternative pathways that directly yield alkyl 2-cyclobutylprop-2-enoates are of significant interest.

One such powerful method is the Knoevenagel condensation . This reaction involves the condensation of cyclobutanone with an active methylene compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a weak base. wikipedia.orglscollege.ac.inthermofisher.com The initial adduct undergoes dehydration to form a cyclobutylidene derivative. For instance, the reaction of cyclobutanone with diethyl malonate would yield diethyl cyclobutylidenemalonate. Subsequent partial hydrolysis and decarboxylation of this intermediate would lead to the formation of ethyl 2-cyclobutylprop-2-enoate. The choice of base and reaction conditions can influence the yield and selectivity of the reaction. wikipedia.orglscollege.ac.in

Another valuable approach is the Reformatsky reaction . This reaction utilizes an α-halo ester, such as ethyl bromoacetate, and an aldehyde or ketone, in this case, cyclobutanone, in the presence of zinc metal. libretexts.orgnrochemistry.comiitk.ac.inwikipedia.org The zinc inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, known as a Reformatsky enolate. libretexts.orgnrochemistry.comwikipedia.org This enolate then adds to the carbonyl group of cyclobutanone to form a β-hydroxy ester. Subsequent dehydration of this intermediate under acidic or basic conditions yields the desired α,β-unsaturated ester, alkyl 2-cyclobutylprop-2-enoate. libretexts.orgnrochemistry.com

The following table summarizes these potential synthetic routes for alkyl 2-cyclobutylprop-2-enoates:

Reaction NameStarting MaterialsKey ReagentsIntermediate(s)Final Product (Ester)
Knoevenagel Condensation Cyclobutanone, Diethyl malonateWeak base (e.g., piperidine, pyridine)Diethyl cyclobutylidenemalonateEthyl 2-cyclobutylprop-2-enoate
Reformatsky Reaction Cyclobutanone, Ethyl bromoacetateZinc metalEthyl 3-cyclobutyl-3-hydroxybutanoateEthyl 2-cyclobutylprop-2-enoate

Advanced Synthetic Strategies Incorporating the this compound Moiety

Beyond the fundamental synthesis of the parent acid and its simple esters, advanced synthetic strategies can be employed to access more complex molecules containing the this compound moiety, often with control over stereochemistry or through efficient tandem reaction sequences.

Stereoselective Approaches to Analogues

The synthesis of chiral analogues of this compound, where stereocenters are present in the cyclobutyl ring or at the α-position, is a significant challenge. Stereoselective synthesis can be achieved by employing chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, the use of a chiral cyclobutanone derivative in a Knoevenagel or Reformatsky reaction could lead to the formation of diastereomeric products. The stereochemical outcome would be influenced by the facial selectivity of the nucleophilic attack on the carbonyl group, which can be controlled by the existing stereocenters in the cyclobutane (B1203170) ring. Research on the stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives has demonstrated that the cyclobutyl moiety can effectively induce π-facial diastereoselection in reactions involving the neighboring double bond. researchgate.netdoi.org This suggests that stereocontrol in the synthesis of this compound analogues is feasible.

Asymmetric catalysis, using chiral Lewis acids or organocatalysts, can also be a powerful tool to induce enantioselectivity in the key bond-forming steps.

Development of Tandem Reactions and Cascade Processes

One possibility is a Knoevenagel condensation followed by an intramolecular cyclization . If the starting materials are appropriately functionalized, the product of the initial condensation could undergo a subsequent ring-forming reaction. For example, a sequential Knoevenagel condensation/cyclization has been utilized for the synthesis of indene and benzofulvene derivatives, highlighting the potential for such cascade processes. nih.gov

Another approach could involve a tandem Michael addition-cyclization . The α,β-unsaturated system of an alkyl 2-cyclobutylprop-2-enoate is an excellent Michael acceptor. Reaction with a suitable nucleophile could be followed by an intramolecular reaction to construct a new ring system. Organocatalytic tandem Michael addition reactions have been shown to be a powerful method for the enantioselective synthesis of various functionalized cyclic compounds. beilstein-journals.org

The development of such tandem and cascade processes for the synthesis of complex molecules derived from this compound is an active area of research, offering opportunities for the discovery of novel and efficient synthetic methodologies.

Polymerization Research of 2 Cyclobutylprop 2 Enoic Acid and Its Esters

Homopolymerization Characteristics and Kinetics

The homopolymerization of acrylic monomers is typically initiated by radical, anionic, or cationic initiators. For monomers like 2-cyclobutylprop-2-enoic acid, free-radical polymerization is a common and robust method. The steric hindrance imposed by the cyclobutyl group is expected to play a significant role in the polymerization kinetics.

The rate of polymerization (R_p) in free-radical polymerization is described by the following equation:

Rp = kp[M][R·]

where kp is the propagation rate constant, [M] is the monomer concentration, and [R·] is the concentration of propagating radicals. The steric bulk of the cyclobutyl group is likely to decrease the propagation rate constant (kp) compared to less hindered acrylates like methyl acrylate. This is due to the increased difficulty of the monomer approaching the growing polymer chain end.

Table 1: Representative Kinetic Parameters for the Homopolymerization of Acrylic Monomers

Monomer Propagation Rate Constant (kp) at 60°C (L mol⁻¹ s⁻¹) Termination Rate Constant (kt) at 60°C (L mol⁻¹ s⁻¹)
Methyl Acrylate ~24,000 ~2.5 x 10⁷
tert-Butyl Acrylate ~15,000 ~1.0 x 10⁷
This compound (Estimated) <15,000 <1.0 x 10⁷

Note: The values for this compound are estimated based on trends observed with other sterically hindered acrylates and are for illustrative purposes.

The termination mechanism, which can occur via combination or disproportionation, may also be affected. Steric hindrance can favor disproportionation over combination.

Copolymerization Studies with Other Vinyl Monomers

Copolymerization of this compound with other vinyl monomers would allow for the synthesis of polymers with tailored properties. The reactivity ratios, r1 and r2, are crucial parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.

Given the steric hindrance of this compound (M₁), it is likely that its self-propagation rate constant (k₁₁) would be lower than its cross-propagation rate constant with a less hindered comonomer (M₂) like styrene (B11656) or methyl methacrylate (B99206) (k₁₂). This would result in a reactivity ratio r₁ (k₁₁/k₁₂) of less than 1. The reactivity ratio r₂ (k₂₂/k₂₁) would depend on the specific comonomer.

Conventional free-radical copolymerization can be employed using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The copolymer composition can be predicted using the Mayo-Lewis equation:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Due to the likely low value of r₁, incorporating high molar fractions of this compound into a copolymer via conventional radical polymerization might require high feed ratios of this monomer.

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. sigmaaldrich.com These methods would be highly suitable for the polymerization of a sterically hindered monomer like this compound.

For instance, in RAFT polymerization, the choice of the RAFT agent is critical for controlling the polymerization of acrylic monomers. A suitable chain transfer agent would allow for the synthesis of well-defined homopolymers and block copolymers containing this compound units.

Table 2: Expected Characteristics of Polymers Synthesized by Different Techniques

Polymerization Technique Molecular Weight Control Polydispersity Index (PDI) Architecture Control
Conventional Radical Poor to Moderate High (>1.5) Limited
ATRP Good to Excellent Low (1.1 - 1.5) High (Block, Gradient)
RAFT Good to Excellent Low (1.1 - 1.5) High (Block, Star, Comb)

Analysis of Polymer Microstructure and Resulting Chain Architecture

The microstructure of a polymer, including its tacticity (the stereochemical arrangement of the side groups), significantly influences its physical properties. For polymers derived from this compound, the bulky cyclobutyl group is expected to influence the stereochemistry of the polymer backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for determining the tacticity of polymers. The relative intensities of peaks corresponding to different stereochemical arrangements (isotactic, syndiotactic, and atactic triads) can be quantified. It is plausible that the steric hindrance of the cyclobutyl group would favor the formation of syndiotactic sequences, where the side groups alternate on opposite sides of the polymer chain, to minimize steric repulsion.

The chain architecture, whether linear, branched, or cross-linked, can be controlled by the polymerization method. Controlled/living polymerization techniques are particularly adept at producing complex architectures like block copolymers, star polymers, and comb polymers.

Exploration of Research Applications for this compound-Based Polymers

Polymers containing alicyclic groups, such as the cyclobutyl group, often exhibit unique properties that make them suitable for a range of specialized applications. vedantu.com These properties can include:

High Glass Transition Temperature (T_g): The bulky, rigid cyclobutyl group would restrict the mobility of the polymer chains, leading to a higher T_g compared to polymers with linear alkyl side chains. This could be advantageous for applications requiring good thermal stability and dimensional rigidity.

Improved Mechanical Properties: The incorporation of the cyclobutyl group could enhance the hardness and modulus of the resulting polymer.

Optical Properties: Polymers with alicyclic structures can have low birefringence and good optical transparency, making them potentially useful in optical applications.

Adhesion: The polarity of the carboxylic acid group, combined with the nonpolar cyclobutyl moiety, could lead to interesting adhesive properties on various substrates.

Table 3: Potential Research Applications for Polymers Based on this compound

Application Area Potential Property Advantage
Specialty Coatings High T_g, hardness, and scratch resistance.
Adhesives Tunable adhesion and thermal stability.
Optical Films Optical clarity and low birefringence.
Biomaterials Biocompatibility and controlled degradation (for esters).

| Photoresists | Potential for use in microlithography due to changes in solubility upon exposure to radiation. |

Further research into the synthesis and polymerization of this compound and its esters would be necessary to fully elucidate its properties and validate these potential applications.

Structural Elucidation and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

The ¹H and ¹³C NMR spectra of 2-Cyclobutylprop-2-enoic acid are predicted to show distinct signals corresponding to the unique hydrogen and carbon atoms in its structure. The interpretation of these spectra is based on established chemical shift ranges and coupling patterns for similar functional groups. oregonstate.educompoundchem.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

Carboxylic Acid Proton (-COOH): A single, broad proton signal is anticipated in the downfield region, typically between 10.0 and 13.2 ppm. orgchemboulder.com The broadness of this signal is a result of hydrogen bonding, and its exact chemical shift is sensitive to concentration and the solvent used. pressbooks.publibretexts.org This proton does not couple with other protons, appearing as a singlet.

Vinylic Protons (=CH₂): The two protons on the terminal carbon of the double bond are chemically non-equivalent. They are expected to resonate as two distinct signals in the range of 4.6-5.9 ppm. orgchemboulder.com These protons will show geminal coupling to each other and potentially long-range coupling to the methine proton of the cyclobutyl ring.

Cyclobutyl Protons (-CH- and -CH₂-): The cyclobutyl group contains one methine proton (α- to the double bond) and six methylene protons. The methine proton, being adjacent to the electron-withdrawing alkene group, is expected to be deshielded and appear around 2.5-3.5 ppm. The remaining methylene protons of the cyclobutyl ring would produce complex, overlapping multiplets further upfield, typically in the 1.5-2.5 ppm range. oregonstate.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum identifies all unique carbon environments within the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and is expected to appear in the range of 165-185 ppm. pressbooks.publibretexts.org For α,β-unsaturated acids, this peak is typically found towards the upfield end of this range (around 170 ppm). pressbooks.publibretexts.org

Alkene Carbons (>C=C<): The two carbons of the double bond will have distinct chemical shifts. The quaternary carbon (C2) attached to the cyclobutyl and carboxyl groups is predicted to be in the 130-150 ppm range, while the terminal methylene carbon (=CH₂) is expected in the 115-130 ppm range. libretexts.org

Cyclobutyl Carbons (-CH- and -CH₂-): The methine carbon of the cyclobutyl ring, directly attached to the double bond, would likely resonate between 35-50 ppm. The methylene carbons of the cyclobutane (B1203170) ring are expected to have chemical shifts in the range of 15-35 ppm. libretexts.orgdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-CH )10.0 - 13.2Broad Singlet
Vinylic (=CH ₂)4.6 - 5.9Multiplet
Cyclobutyl Methine (-CH -)2.5 - 3.5Multiplet
Cyclobutyl Methylene (-CH ₂-)1.5 - 2.5Multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)165 - 175
Alkene Quaternary (>C =)130 - 150
Alkene Methylene (=C H₂)115 - 130
Cyclobutyl Methine (-C H-)35 - 50
Cyclobutyl Methylene (-C H₂-)15 - 35

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. iupac.orgnih.gov For this compound, several 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to establish the connectivity within the cyclobutyl ring by showing cross-peaks between the methine proton and its adjacent methylene protons, as well as between the different methylene protons. iupac.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. rsc.org An HSQC spectrum would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum, for instance, confirming which carbon signal corresponds to the methine proton of the cyclobutyl ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could provide insights into the preferred conformation of the molecule, such as the relative orientation of the cyclobutyl ring with respect to the acrylic acid moiety.

The choice of solvent can significantly influence NMR spectra, particularly for molecules capable of hydrogen bonding. acs.org The chemical shift of the carboxylic acid proton in this compound is highly dependent on the solvent and concentration. pressbooks.pubjove.com In non-polar solvents, carboxylic acids tend to form hydrogen-bonded dimers, which results in a downfield shift of the -COOH proton signal to 10-13 ppm. libretexts.org In more polar, hydrogen-bond accepting solvents, competition for hydrogen bonding can lead to a shift in this signal.

A common technique for identifying exchangeable protons, such as the one in the carboxylic acid group, is to add a small amount of deuterium oxide (D₂O) to the NMR sample. jove.com The acidic proton will rapidly exchange with deuterium, causing the -COOH signal to disappear from the ¹H NMR spectrum, which is a definitive confirmation of this functional group. researchgate.net Furthermore, decreasing solvent polarity has been shown to promote proton transfer towards the carboxylic group in hydrogen-bonded systems, which can influence the chemical shifts of carbons involved in the hydrogen bond. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. These methods are complementary and essential for a full structural characterization. icm.edu.plbibliotekanauki.pl

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the specific vibrational modes of its functional groups.

Carboxylic Acid Group (-COOH):

O-H Stretch: This appears as a very broad and strong absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a classic indicator of the strong hydrogen bonding present in carboxylic acid dimers. pressbooks.publibretexts.org

C=O Stretch: A very strong and sharp absorption in the IR spectrum is expected between 1710 and 1760 cm⁻¹. For α,β-unsaturated acids that form hydrogen-bonded dimers, this band is typically found near 1710 cm⁻¹. pressbooks.pub This mode is also observable, though often weaker, in the Raman spectrum. horiba.com

C-O Stretch and O-H Bend: These vibrations contribute to signals in the fingerprint region, typically around 1300 cm⁻¹ (C-O stretch coupled with O-H bend) and 920 cm⁻¹ (out-of-plane O-H bend of the dimer). rsc.org

Alkene Group (>C=CH₂):

C=C Stretch: A medium-intensity band is expected around 1630-1650 cm⁻¹. This vibration is often stronger and more distinct in the Raman spectrum than in the IR spectrum. nih.gov

=C-H Stretch: These stretching vibrations occur just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

=C-H Bends: Out-of-plane bending vibrations for the =CH₂ group give rise to strong absorptions in the IR spectrum around 910-990 cm⁻¹.

Cyclobutyl Group:

C-H Stretch: The stretching vibrations of the C-H bonds in the cyclobutyl ring will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. dtic.mil

CH₂ Bending/Scissoring: These modes typically absorb around 1450-1470 cm⁻¹. dtic.mil

Ring Vibrations: The cyclobutane ring itself has characteristic "puckering" and other ring modes, although these are often weak and fall within the complex fingerprint region. rsc.orgresearchgate.net

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H Stretch (H-bonded)Carboxylic Acid2500 - 3300Strong, Very BroadWeak
C-H Stretch (sp³)Cyclobutyl2850 - 2960Medium-StrongMedium-Strong
C-H Stretch (sp²)Alkene3010 - 3100MediumMedium
C=O Stretch (H-bonded dimer)Carboxylic Acid~1710Very StrongMedium
C=C StretchAlkene1630 - 1650MediumStrong
CH₂ Bend (Scissoring)Cyclobutyl1450 - 1470MediumMedium
C-O Stretch / O-H BendCarboxylic Acid~1300MediumWeak
=CH₂ Bend (Out-of-plane)Alkene910 - 990StrongWeak
O-H Bend (Out-of-plane)Carboxylic Acid~920Medium, BroadWeak

In the condensed phase (liquid or solid), this compound is expected to exist predominantly as a hydrogen-bonded cyclic dimer. This strong intermolecular interaction has profound and easily identifiable effects on the vibrational spectra. acs.org

The most prominent spectroscopic signature of this interaction is the O-H stretching band in the IR spectrum. libretexts.org Instead of a sharp peak around 3500-3600 cm⁻¹ (characteristic of a "free" monomeric O-H group), the dimer exhibits an extremely broad and intense absorption band that covers the 2500-3300 cm⁻¹ region. pressbooks.pubkhanacademy.org This broadening is due to the dynamic nature of the hydrogen bonds and the coupling of the O-H stretching with other low-frequency intermolecular modes. nih.gov

The position of the carbonyl (C=O) stretching vibration is also a sensitive probe of hydrogen bonding. acs.org For a free, monomeric carboxylic acid, the C=O stretch appears at a higher frequency (around 1760 cm⁻¹). In the hydrogen-bonded dimer, this band shifts to a lower frequency (around 1710 cm⁻¹) due to the weakening of the C=O double bond as electron density is pulled towards the hydroxyl oxygen involved in the hydrogen bond. pressbooks.publibretexts.org

Raman spectroscopy can also detect these interactions. While the O-H stretch is typically weak in the Raman spectrum, changes in the C=O band and other skeletal modes can be correlated with the degree of hydration or neutralization, which perturbs the native hydrogen-bonding network of the polymer chains. icm.edu.plresearchgate.net The existence of various hydrogen-bond forms, such as cyclic dimers and open oligomeric chains, can be inferred from detailed analysis of both IR and Raman spectra. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals.

Electronic Transitions and Chromophore Characterization

The structure of this compound contains an α,β-unsaturated carbonyl system, which acts as a chromophore—the part of the molecule responsible for its absorption of light. This conjugated system, comprising the carbon-carbon double bond and the carbonyl group of the carboxylic acid, gives rise to characteristic electronic transitions. science-softcon.despectrumchemical.com

The primary electronic transitions observed for this type of chromophore are:

π → π* (pi to pi-star) transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. matrix-fine-chemicals.com These transitions are typically high-energy and result in strong absorption bands. For α,β-unsaturated carbonyl compounds, these absorptions are often found in the 200-250 nm region of the UV spectrum.

n → π* (n to pi-star) transition: This involves the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the carbonyl group) to a π* antibonding orbital. science-softcon.de These transitions are of lower energy and consequently appear at longer wavelengths, but they are typically much weaker in intensity (lower molar absorptivity) compared to π → π* transitions. science-softcon.de

The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. Polar solvents can lead to shifts in the absorption maxima (λmax). For similar acrylic acid derivatives, absorption maxima have been observed in the 278 nm to 298 nm range. mdpi.com The cyclobutyl substituent is not expected to significantly alter the electronic transitions of the core α,β-unsaturated acid chromophore.

Table 1. Expected UV-Vis Absorption Data for this compound
Electronic TransitionTypical Wavelength (λmax) RangeExpected Molar Absorptivity (ε)Orbitals Involved
π → π200-250 nmHigh (1,000-10,000 L·mol⁻¹·cm⁻¹)π bonding to π antibonding
n → π>270 nmLow (10-100 L·mol⁻¹·cm⁻¹)Non-bonding to π antibonding

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.

Ionization Techniques and Fragmentation Pattern Analysis

To analyze this compound by mass spectrometry, the neutral molecule must first be converted into a gas-phase ion. This is achieved through various ionization techniques.

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, typically leading to extensive fragmentation and providing detailed structural information.

Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar molecules like carboxylic acids. It often produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with minimal fragmentation. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI): Suitable for relatively polar, semi-volatile samples, APCI also tends to produce quasi-molecular ions like [M+H]⁺.

The fragmentation of this compound (Molecular Weight: 140.18 g/mol ) in a mass spectrometer would be expected to follow patterns characteristic of carboxylic acids and cyclic alkanes. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond would result in a fragment with the loss of 17 mass units, leading to an acylium ion [M-17]⁺. libretexts.org

Loss of a carboxyl group (•COOH): Cleavage of the bond between the cyclobutyl-substituted carbon and the carboxyl group would lead to a fragment with the loss of 45 mass units, [M-45]⁺. libretexts.org

Fragmentation of the cyclobutyl ring: The cyclobutyl ring can undergo cleavage, a common pathway being the loss of ethene (C₂H₄, 28 mass units), leading to characteristic fragment ions. nist.gov

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could occur, potentially leading to characteristic ions.

Table 2. Predicted Mass Spectrometry Fragmentation for this compound (C₈H₁₂O₂)
m/z Value (Predicted)Proposed Fragment IonNeutral Loss
140[C₈H₁₂O₂]⁺•Molecular Ion (M⁺•)
123[C₈H₁₁O]⁺•OH (17 amu)
95[C₇H₁₁]⁺•COOH (45 amu)
112[C₆H₈O₂]⁺•C₂H₄ (28 amu) from cyclobutyl ring
83[C₆H₁₁]⁺C₂H₅O₂ (59 amu)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. The monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O), is 140.08373 Da. HRMS analysis would be used to experimentally confirm this exact mass, thereby verifying the elemental composition of C₈H₁₂O₂.

X-ray Crystallography and Solid-State Structure Determination

As of the latest available research, a crystal structure for this compound has not been reported in publicly accessible databases. However, if such an analysis were performed, it would yield critical data for understanding the molecule's solid-state packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. This information is crucial for correlating the solid-state structure with its physical properties. Studies on similar acrylic acid derivatives have shown that solid-state photochemical reactions can be controlled by the crystal packing arrangement.

Table 3. Crystallographic Data Obtainable from X-ray Analysis
ParameterInformation Provided
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal lattice.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Torsion AnglesThe dihedral angles that define the molecular conformation.
Intermolecular InteractionsDetails of hydrogen bonding, van der Waals forces, and crystal packing.

Computational and Theoretical Chemistry Studies of 2 Cyclobutylprop 2 Enoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Cyclobutylprop-2-enoic acid. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for this molecule due to the flexibility of the cyclobutyl ring and the rotation around the single bond connecting the ring to the acrylic acid moiety. The puckering of the cyclobutyl ring and the orientation of the carboxylic acid group relative to the double bond give rise to multiple possible conformers. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to locate these different conformers and calculate their relative energies to identify the most stable forms. nih.govopenaccesspub.org The analysis would reveal the preferred spatial arrangement, which is critical for understanding its reactivity and interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length C=C ~1.34 Å
C-C (ring-vinyl) ~1.51 Å
C-COOH ~1.49 Å
C=O ~1.21 Å
O-H ~0.97 Å
Bond Angle C=C-C(ring) ~122°
C=C-COOH ~121°
O=C-O ~124°

Note: This data is illustrative and represents typical values for similar structures.

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π-system), while the LUMO is likely concentrated on the π* antibonding orbital of the carbonyl group and the C=C double bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

Note: This data is illustrative and based on typical values for α,β-unsaturated carboxylic acids.

Theoretical calculations can predict the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. dergipark.org.tr By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.) can be determined. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, and various C-H stretches and bends.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), provide a powerful tool for interpreting experimental NMR spectra and assigning specific signals to the corresponding nuclei in the molecule.

Molecular polarizability (α) and hyperpolarizability (β) describe how the electron cloud of a molecule is distorted by an external electric field. These properties are crucial for understanding a molecule's response to light and are fundamental to the field of non-linear optics (NLO). Quantum chemical calculations can predict these values, offering insight into the potential of this compound for NLO applications. The calculations involve determining the change in the molecule's dipole moment in the presence of an applied electric field. The presence of the conjugated π-system (C=C-C=O) suggests that it may exhibit notable NLO properties.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the energy landscape. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, one could model reactions such as its polymerization, esterification, or addition reactions across the double bond.

By calculating the energies of these stationary points, a reaction profile diagram can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. This analysis provides deep mechanistic insights that are often difficult to obtain through experiments alone.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static calculations. researchgate.net By simulating the molecule over nanoseconds or longer, one can observe the puckering motion of the cyclobutyl ring and rotations around single bonds, providing a statistical understanding of which conformations are most populated at a given temperature. Furthermore, MD is invaluable for studying intermolecular interactions, such as how the molecule would behave in a solvent like water or how it might interact with a biological target or a surface. researchgate.net These simulations can reveal information about solvation shells, hydrogen bonding patterns, and binding affinities.

Development of Structure-Reactivity Relationship Models

The exploration of This compound within the domain of computational and theoretical chemistry has paved the way for the development of models that elucidate the relationship between its molecular structure and chemical reactivity. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, a robust understanding can be extrapolated from computational analyses of its core components: the α,β-unsaturated carboxylic acid moiety and the cyclobutyl substituent. The development of structure-reactivity relationship models for this compound primarily involves the application of Quantitative Structure-Activity Relationship (QSAR) principles, leveraging data from analogous compounds.

These models are instrumental in predicting the reactivity of this compound in various chemical environments, particularly its susceptibility to nucleophilic attack, a characteristic reaction for α,β-unsaturated carbonyl compounds. The insights gained from these models are crucial for understanding its potential biological activity and designing new molecules with desired properties.

A significant aspect of developing these models is the calculation and analysis of various molecular descriptors. These descriptors can be categorized into several classes, including topological, geometrical, and electronic, each providing a unique perspective on the molecule's structural and electronic characteristics.

The Role of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In the context of this compound, these descriptors are fundamental to building predictive QSAR models. Key descriptors include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like atom counts, bond types, and molecular connectivity.

Geometrical Descriptors: Calculated from the 3D structure, these descriptors include molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

The energies of HOMO and LUMO are particularly important for predicting reactivity. For an electrophilic molecule like this compound, a low LUMO energy indicates a higher propensity to accept electrons, suggesting greater reactivity towards nucleophiles. ucsb.edu

Influence of the Cyclobutyl Group

The cyclobutyl group introduces specific steric and electronic effects that significantly influence the reactivity of the acrylic acid backbone. Computational studies on cyclobutyl-containing compounds reveal that the four-membered ring imposes considerable ring strain. This strain can affect the geometry and electronic distribution of the adjacent α,β-unsaturated system.

Density functional theory (DFT) calculations on related molecules show that the cyclobutyl ring is puckered, which can lead to steric hindrance and influence the approach of reactants. Furthermore, the electronic effects of the cyclobutyl group, whether electron-donating or electron-withdrawing, can modulate the electrophilicity of the β-carbon in the acrylic acid moiety, thereby affecting its reactivity in Michael-type addition reactions. Studies on substituted cyclobutyl cations have demonstrated that the electronic nature of substituents has a profound impact on the stability and structure of these systems. acs.orgchemrxiv.org

QSAR Models for α,β-Unsaturated Carbonyl Compounds

The development of structure-reactivity models for this compound benefits immensely from existing QSAR studies on a broader class of α,β-unsaturated carbonyl compounds. nih.gov These studies have successfully correlated molecular descriptors with various reactivity and toxicity endpoints, such as mutagenicity. nih.govqsardb.org

For instance, QSAR models have been developed for acrylates and methacrylates to predict their mutagenic potential, which is often linked to their reactivity with biological nucleophiles. nih.gov These models typically employ a range of descriptors calculated using software like DRAGON and utilize statistical methods such as linear discriminant analysis (LDA) to classify compounds. nih.gov

A hypothetical QSAR study for a series of 2-substituted prop-2-enoic acids, including this compound, might involve the descriptors detailed in the table below.

Descriptor TypeDescriptor ExampleCalculated Value (Hypothetical) for this compoundSignificance for Reactivity
Electronic LUMO Energy (eV)-0.5Lower values indicate higher electrophilicity and reactivity towards nucleophiles.
Electronic HOMO-LUMO Gap (eV)6.2A smaller gap suggests higher reactivity.
Electronic Dipole Moment (Debye)2.8Reflects the overall polarity of the molecule, influencing interactions with polar reagents and solvents.
Steric Molecular Volume (ų)150.3Influences the accessibility of the reactive site to incoming nucleophiles.
Topological Wiener Index215Relates to the branching of the molecule, which can affect steric hindrance.

These hypothetical values would be compared with experimental reactivity data for a series of related compounds to build a statistically significant QSAR model.

Theoretical Studies on Acrylic Acid Reactivity

Theoretical investigations into the reactivity of acrylic acid and its derivatives provide a mechanistic basis for understanding the behavior of this compound. Ab initio quantum chemistry methods have been used to study the nucleophilic addition to the activated double bond of acrylic and methacrylic acids. researchgate.netacs.org These studies have revealed that the electron density distribution and molecular electrostatic potential are key determinants of reactivity. researchgate.net

For this compound, the electron-donating or withdrawing nature of the cyclobutyl group would alter the electron density at the β-carbon of the double bond. A more electron-withdrawing character would increase the positive partial charge on the β-carbon, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating effect would decrease its reactivity.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is fundamental to isolating and quantifying 2-Cyclobutylprop-2-enoic acid from complex matrices. The selection of the appropriate technique is contingent upon the physicochemical properties of the analyte and the sample composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of non-volatile or thermally labile organic acids like this compound. Method development focuses on optimizing the interactions between the analyte, the stationary phase, and the mobile phase to achieve efficient separation.

Reversed-Phase and Normal-Phase Method Development

Reversed-phase HPLC (RP-HPLC) is the most common approach for separating organic acids. researchgate.net For this compound, separation is typically achieved on a nonpolar stationary phase, such as a C18 column. To ensure adequate retention and symmetrical peak shape, the mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5), rendering the molecule less polar. researchgate.net An acidic mobile phase, often using phosphate (B84403) buffers or dilute acids like phosphoric acid, maintains the analyte in its protonated form. researchgate.netub.edu The addition of an organic modifier, such as acetonitrile (B52724) or methanol, is optimized to control the retention time. ub.edu

Normal-phase HPLC, while less common for this class of compounds, can be employed using a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This mode is generally reserved for specific separation challenges where reversed-phase methods are inadequate.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column C18, 250 x 4.6 mm, 5 µm Provides hydrophobic interaction for retention.
Mobile Phase 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile (85:15 v/v) Acidic pH suppresses analyte ionization for better retention and peak shape. researchgate.net
Flow Rate 1.0 mL/min Standard flow for analytical scale separation.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD) Monitors at ~210 nm, the absorbance maximum for the carboxylic acid chromophore. ub.edu

| Expected RT | 6-8 minutes | Varies based on exact conditions and system. |

Ion Exclusion and Ion Exchange Chromatography for Organic Acids

Ion chromatography offers alternative separation mechanisms based on charge.

Ion Exclusion Chromatography (IEC) is highly effective for separating organic acids from highly ionized strong acids. tandfonline.comphenomenex.com The stationary phase is a high-capacity cation-exchange resin in the H+ form. nih.gov When an acidic eluent (e.g., dilute sulfuric acid) is used, strong acids are fully ionized and repelled by the negatively charged resin surface (Donnan exclusion), eluting quickly. researchgate.net Weak acids like this compound, being only partially ionized, can penetrate the resin pores and are retained longer. researchgate.net This technique is particularly useful for separating weak acids based on their pKa values and molecular size. tandfonline.comnih.gov

Ion Exchange Chromatography (IEC) , specifically anion-exchange chromatography, separates molecules based on their net negative charge. technologynetworks.com The stationary phase contains positively charged functional groups that attract the negatively charged carboxylate form of this compound. google.com Elution is controlled by increasing the ionic strength or changing the pH of the mobile phase to displace the analyte from the resin. silicycle.com This method is effective for purifying carboxylic acids from neutral or positively charged impurities. google.com

Table 2: Example Ion Exclusion Chromatography Parameters

Parameter Condition Rationale
Column Sulfonated Polystyrene-Divinylbenzene Cation-Exchange Resin (H+ form) Standard stationary phase for IEC of organic acids. phenomenex.com
Mobile Phase 0.005 M Sulfuric Acid Acidic eluent suppresses analyte ionization and facilitates separation. nih.gov
Flow Rate 0.6 mL/min Typical flow rate for ion chromatography systems.
Column Temp. 40 °C Enhances separation efficiency.

| Detector | Conductivity Detector (with suppressor) | Provides sensitive detection of ionic species after eluent suppression. tandfonline.com |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Since this compound has a polar carboxylic acid group and limited volatility, derivatization is required prior to analysis. mdpi.com Silylation is a common derivatization technique where active hydrogens, such as the one in the carboxylic acid group, are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process creates a more volatile and thermally stable TMS-ester, which is suitable for GC analysis. researchgate.net

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. Nonpolar or mid-polarity columns, such as those with a 5% phenyl methylpolysiloxane stationary phase, are often used for this type of analysis. mdpi.com

Table 3: Typical GC Method Parameters for Derivatized this compound

Parameter Condition Purpose
Derivatization N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS Converts the carboxylic acid to its volatile TMS-ester.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) Provides separation based on boiling point and polarity. mdpi.com
Carrier Gas Helium at 1.0 mL/min Inert gas to carry the analyte through the column.
Injector Temp. 250 °C Ensures complete vaporization of the derivatized analyte.
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min Temperature gradient to separate compounds with different boiling points. thepharmajournal.com

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification. |

Hyphenated Techniques and Method Development

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced specificity and sensitivity, enabling both quantification and structural confirmation.

LC-MS and GC-MS Method Optimization

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this compound without derivatization. An electrospray ionization (ESI) source is typically used, which is well-suited for polar molecules. In negative ion mode (ESI-), the molecule readily loses a proton to form the deprotonated molecule [M-H]⁻, which can be detected with high sensitivity. acgpubs.org Method optimization involves adjusting mobile phase additives (e.g., formic acid or ammonium (B1175870) formate) to promote efficient ionization and selecting appropriate MS parameters (e.g., capillary voltage, fragmentor voltage) to maximize the signal of the target ion. lcms.cz Tandem mass spectrometry (MS/MS) can be used for structural confirmation by fragmenting the [M-H]⁻ parent ion to produce a characteristic fragmentation pattern. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification of the derivatized this compound. mdpi.com After separation on the GC column, the TMS-ester enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI produces a repeatable fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. researchgate.net Optimization involves selecting the appropriate GC conditions to ensure good chromatographic peak shape and developing an MS method that monitors characteristic ions for increased sensitivity and specificity (Selected Ion Monitoring, SIM). mdpi.com

Table 4: Comparative Overview of Hyphenated Technique Optimization

Parameter LC-MS (ESI-) GC-MS (EI)
Analyte Form Native (underivatized) TMS-ester (derivatized)
Ionization Soft ionization (forms [M-H]⁻) Hard ionization (forms molecular ion and fragments)
Parent Ion (m/z) Expected [M-H]⁻ at m/z 125.06 Expected Molecular Ion [M]⁺ of TMS-ester at m/z 198.11
Key Fragments MS/MS may show loss of CO₂ (m/z 81) Characteristic fragments from TMS group (m/z 73) and cyclobutyl ring
Optimization Focus Mobile phase pH and additives to enhance deprotonation. lcms.cz ESI source parameters. GC temperature program for optimal separation. mdpi.com EI source energy and detector settings.

| Primary Use | Sensitive quantification in complex matrices. | Definitive structural confirmation and identification. |

Development and Validation of Detection and Quantification Limits

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical component of analytical method validation, establishing the sensitivity of the chosen technique. For a compound like this compound, high-performance liquid chromatography (HPLC), particularly in a reverse-phase setup with UV detection (RP-HPLC-UV), or coupled with mass spectrometry (LC-MS), would be a suitable methodology for which these limits are established.

The development process involves optimizing chromatographic conditions to achieve a high signal-to-noise (S/N) ratio for the analyte. This includes selecting the appropriate stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of acidified water and a polar organic solvent like acetonitrile or methanol), and detector wavelength (around 210 nm for the carboxylic acid chromophore). mjcce.org.mkscispace.com

Validation of LOD and LOQ is typically performed based on the standard deviation of the response and the slope of the calibration curve. The LOD is often defined as the lowest concentration of the analyte that can be reliably distinguished from the background noise, commonly calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often calculated as 10 times the standard deviation of the blank divided by the slope of the calibration curve. mjcce.org.mkscispace.com

Illustrative Data for Method Validation:

The following interactive table provides hypothetical yet representative LOD and LOQ values for the analysis of this compound using different analytical techniques, based on typical performance for similar short-chain unsaturated carboxylic acids.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC-UVAqueous Solution0.5 µg/mL1.5 µg/mL
LC-MSPlasma10 ng/mL30 ng/mL
GC-MS (with derivatization)Wastewater50 ng/mL150 ng/mL

Note: The data in this table is illustrative and based on the performance of analytical methods for structurally related carboxylic acids. Actual values would need to be determined experimentally for this compound.

Specialized Sample Preparation and Extraction Protocols for Diverse Matrices

The accurate quantification of this compound in complex matrices such as biological fluids, environmental samples, or industrial process streams necessitates effective sample preparation to remove interfering substances and concentrate the analyte. The choice of extraction protocol is highly dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a conventional and widely used technique for the separation of carboxylic acids from aqueous matrices. rsc.orgscielo.brmdpi.com This method involves the partitioning of the analyte between two immiscible liquid phases. For this compound, which is a moderately polar compound, adjusting the pH of the aqueous sample to below its pKa (typically around 4-5 for carboxylic acids) would protonate the carboxyl group, making the molecule less polar and more soluble in an organic solvent. Common extraction solvents could include ethyl acetate, diethyl ether, or a mixture of a tertiary amine in an organic diluent, which can form ion pairs with the carboxylic acid to enhance extraction efficiency. scielo.brresearchgate.net

Solid-Phase Extraction (SPE):

Solid-phase extraction is a more modern and often more efficient technique for sample clean-up and concentration. nih.govelsevierpure.comwaters.com For the extraction of this compound, a mixed-mode anion exchange SPE cartridge could be particularly effective. waters.com The protocol would typically involve the following steps:

Conditioning: The SPE sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer at a specific pH.

Loading: The sample, with its pH adjusted to ensure the carboxyl group is ionized (negatively charged), is passed through the cartridge. The analyte retains on the sorbent through ionic interactions.

Washing: The cartridge is washed with a solvent of appropriate polarity to remove unretained, interfering components.

Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a solvent that disrupts the ionic interaction, such as an acidified organic solvent.

This technique offers the advantages of high recovery, reduced solvent consumption, and the ability to process multiple samples simultaneously. doi.org

Illustrative Data for Extraction Efficiency:

The following interactive table presents plausible recovery data for this compound from different matrices using LLE and SPE, based on typical results for similar analytes.

MatrixExtraction MethodKey ParametersMean Recovery (%)
River WaterLiquid-Liquid Extraction (LLE)pH 2.5, Ethyl Acetate88
Human PlasmaSolid-Phase Extraction (SPE)Mixed-Mode Anion Exchange95
Industrial EffluentLiquid-Liquid Extraction (LLE)Triisooctylamine in Heptane92
UrineSolid-Phase Extraction (SPE)C18 Cartridge85

Note: The data in this table is for illustrative purposes and represents typical recovery values for carboxylic acids from complex matrices. Specific recovery percentages for this compound would require experimental validation.

Q & A

Basic: What synthetic strategies are recommended for 2-Cyclobutylprop-2-enoic acid, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
Synthesis typically involves cyclobutane ring formation followed by carboxylation. Key steps include:

  • Cyclobutane Precursor Preparation : Use [2+2] photocycloaddition or strain-driven ring closure reactions.
  • Carboxylation : Employ α,β-unsaturated ester intermediates with acid hydrolysis or oxidative cleavage.
  • Optimization : Vary catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic for stability), and temperature (lower temps to minimize side reactions). Monitor purity via HPLC and confirm identity via 1^1H/13^13C NMR and FTIR .

Basic: How can X-ray crystallography resolve the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
  • Refinement : Apply SHELX programs (e.g., SHELXL for small-molecule refinement) to model bond lengths, angles, and torsional strain in the cyclobutane ring. Validate using R-factors (<5%) and residual electron density maps .
  • Hydrogen Bonding : Analyze intermolecular interactions using Mercury software to map packing motifs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR detects cyclobutyl protons (δ 1.5–2.5 ppm) and α,β-unsaturated protons (δ 5.5–6.5 ppm). 13^13C NMR confirms carboxylate (δ 170–180 ppm) and cyclobutane carbons.
  • FTIR : Identify carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and conjugated C=O (1680–1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can graph set analysis elucidate hydrogen-bonding networks in this compound crystals?

Methodological Answer:

  • Graph Set Theory : Assign patterns (e.g., R22_2^2(8) for dimeric carboxylate interactions) using Etter’s formalism.
  • Directionality : Map donor-acceptor distances (2.5–3.0 Å) and angles (150–180°) via CrystalExplorer.
  • Impact on Properties : Correlate H-bond strength with thermal stability (TGA/DSC) and solubility .

Advanced: How to resolve contradictions between computational (DFT) and experimental (X-ray) bond-length data for the cyclobutane ring?

Methodological Answer:

  • Error Sources : Assess crystal packing effects (experimental) vs. gas-phase approximations (DFT).
  • Hybrid Methods : Use ONIOM (QM/MM) to model crystal environment in Gaussian. Compare torsional angles and strain energy.
  • Validation : Calculate root-mean-square deviations (RMSD) between DFT-optimized and X-ray structures .

Advanced: What strategies mitigate steric strain in derivatives of this compound during functionalization?

Methodological Answer:

  • Steric Maps : Generate using molecular modeling software (e.g., MOE) to identify hindered positions.
  • Directed Functionalization : Employ transition-metal catalysts (e.g., Ru or Pd) for regioselective C-H activation.
  • Kinetic Control : Use low-temperature reactions to favor less strained intermediates .

Basic: How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

  • Experimental Design : Prepare buffer solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C.
  • Analysis : Monitor degradation via HPLC (retention time shifts) and quantify using calibration curves.
  • Kinetics : Apply Arrhenius equation to predict shelf-life .

Advanced: How can molecular docking studies predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes with cyclopropane/carboxylate-binding pockets (e.g., cyclooxygenase).
  • Docking Workflow : Use AutoDock Vina for ligand flexibility and GRID for binding site analysis.
  • Validation : Compare docking scores (ΔG) with in vitro IC50_{50} values from enzyme assays .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods; monitor airborne concentrations with OSHA-compliant sensors.
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to statistically validate reproducibility in synthetic batches of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, solvent ratio).
  • Statistical Analysis : Calculate relative standard deviation (RSD) across batches. Apply ANOVA to identify significant factors.
  • Quality Control : Implement NMR and LC-MS batch-to-batch comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.